molecular formula C17H19N3OS B121378 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 145096-22-6

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B121378
CAS RN: 145096-22-6
M. Wt: 313.4 g/mol
InChI Key: NXVVAGCCKWWDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to the symptoms of Parkinson's disease.

Mechanism Of Action

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra region of the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the death of these neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra region of the brain by 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine also causes oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.

Advantages And Limitations For Lab Experiments

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a useful tool for studying Parkinson's disease in animal models. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, which mimics the pathology of Parkinson's disease. However, 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has limitations in terms of its specificity and reproducibility. It also requires careful handling and disposal due to its neurotoxicity.

Future Directions

There are several future directions for research on 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and Parkinson's disease. One direction is to develop more specific and reproducible animal models of Parkinson's disease. Another direction is to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease and develop new treatments that target these mechanisms. Additionally, there is a need for more research on the long-term effects of 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exposure and its potential role in the development of Parkinson's disease in humans.

Synthesis Methods

The synthesis of 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves a multistep process that starts with the reaction of 4-methyl-2-nitrophenol and 3-bromopropene to form 4-methyl-2-nitrophenyl-3-buten-2-ol. This intermediate is then reacted with 2-aminobenzenethiol to form 4-methyl-2-nitrophenyl-3-(2-benzothiazolylthio)but-2-en-1-ol. The final step involves the reduction of the nitro group to an amine group using sodium dithionite to yield 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Scientific Research Applications

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been widely used in scientific research to study Parkinson's disease. It is used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra region of the brain. This allows researchers to study the mechanisms of Parkinson's disease and test potential treatments.

properties

CAS RN

145096-22-6

Product Name

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

6-methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H19N3OS/c1-10-11(2)15(21-4)12(3)16-14(10)20-17(22-16)19-9-13-6-5-7-18-8-13/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

NXVVAGCCKWWDAY-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C

synonyms

2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.